molecular formula C7H5BrN2O B1292444 6-Bromo-1H-indazol-3-ol CAS No. 885521-92-6

6-Bromo-1H-indazol-3-ol

Katalognummer B1292444
CAS-Nummer: 885521-92-6
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: JUWHHOSUZDEEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-indazol-3-ol is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 6-Bromo-1H-indazol-3-ol is 1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) . This indicates that the compound contains a bromine atom attached to the 6th carbon of the indazole ring, and a hydroxyl group attached to the 3rd carbon of the indazole ring .


Physical And Chemical Properties Analysis

6-Bromo-1H-indazol-3-ol is a solid at room temperature . It has a molecular weight of 213.03 . The compound’s density is predicted to be 1.728 g/cm3 . It is recommended to be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Agents

6-Bromo-1H-indazol-3-ol: serves as a precursor in the synthesis of indazole-based compounds that exhibit potent anticancer activities. Researchers have developed various N-phenyl-1H-indazole-1-carboxamides from this compound, which have been evaluated for their antiproliferative effects against a panel of clinically isolated cancer cell lines .

Development of Anti-Inflammatory Drugs

The indazole moiety, including derivatives of 6-Bromo-1H-indazol-3-ol , has been utilized to create novel anti-inflammatory agents. These compounds have shown promise in inhibiting the production of pro-inflammatory mediators, offering potential therapeutic benefits for conditions like osteoarthritis .

Antimicrobial Applications

Indazole derivatives, synthesized using 6-Bromo-1H-indazol-3-ol , have been reported to possess significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics .

COX-2 Inhibition for Osteoarthritis

Specifically modified indazole compounds derived from 6-Bromo-1H-indazol-3-ol have been investigated for their selective inhibition of cyclo-oxygenase-2 (COX-2). This is particularly relevant in the treatment of osteoarthritis, where COX-2 inhibitors can reduce pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Neuroprotective Drug Discovery

Research into neurodegenerative diseases has benefited from compounds derived from 6-Bromo-1H-indazol-3-ol . These derivatives are being studied for their neuroprotective properties, which could lead to treatments for conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Research

Indazole compounds, including those derived from 6-Bromo-1H-indazol-3-ol , have shown potential as antiviral agents. Their ability to inhibit viral replication makes them candidates for the development of treatments for diseases such as HIV and influenza .

Enzyme Inhibition for Metabolic Disorders

6-Bromo-1H-indazol-3-ol: is also used in the creation of enzyme inhibitors that target metabolic pathways. These inhibitors can be used to treat various metabolic disorders, including diabetes and obesity, by regulating enzymes involved in metabolism .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name

6-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWHHOSUZDEEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646270
Record name 6-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indazol-3-ol

CAS RN

885521-92-6
Record name 6-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.